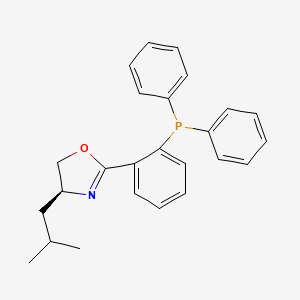

(S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole

Description

(S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole is a chiral P,N-bidentate ligand belonging to the PHOX (phosphino-oxazoline) family. Its structure comprises a diphenylphosphine group at the ortho position of a phenyl ring fused to a 4,5-dihydrooxazole scaffold, with an isobutyl substituent at the 4-position of the oxazoline ring. The (S)-configuration at the oxazoline stereocenter confers enantioselectivity in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and C–C bond formation . The isobutyl group enhances steric bulk compared to smaller substituents (e.g., methyl or isopropyl), influencing both ligand coordination geometry and catalytic activity .

Properties

IUPAC Name |

[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26NOP/c1-19(2)17-20-18-27-25(26-20)23-15-9-10-16-24(23)28(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,19-20H,17-18H2,1-2H3/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSVWOIMWXPDER-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Alcohol-Derived Oxazoline Formation

The oxazoline ring is constructed via cyclization of a β-hydroxyamide intermediate. A representative pathway involves:

-

Condensation : (S)-2-Amino-3-methyl-1-butanol reacts with 2-(diphenylphosphanyl)benzoyl chloride to form a β-hydroxyamide.

-

Cyclization : The hydroxyamide undergoes dehydration using agents like thionyl chloride (SOCl₂) or Burgess reagent [(CH₃)₃SO·NCO] to yield the oxazoline core.

Example Reaction Conditions :

Chlorophosphine Coupling

An alternative method couples pre-formed oxazolines with chlorodiphenylphosphine:

-

Lithiation : (S)-4-Isobutyl-4,5-dihydrooxazole is treated with n-BuLi to generate a lithiated intermediate.

-

Phosphination : Reaction with chlorodiphenylphosphine (ClPPh₂) introduces the diphenylphosphanyl group.

Critical Parameters :

-

Stoichiometry: 1:1 molar ratio of oxazoline to ClPPh₂

-

Temperature: −78°C (to prevent racemization)

Enantioselective Control and Stereochemical Integrity

The S-configuration at the C4 isobutyl group is preserved through:

-

Chiral Pool Strategy : Use of enantiopure (S)-2-amino-3-methyl-1-butanol as the starting material.

-

Asymmetric Induction : Bulky substituents (e.g., isobutyl) on the oxazoline ring hinder racemization during cyclization.

Key Data :

Optimized Synthetic Protocols

One-Pot Synthesis

A streamlined approach combines condensation and cyclization in a single pot:

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction time:

Purification and Characterization

-

Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) removes unreacted phosphine and byproducts.

-

Characterization :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | ee |

|---|---|---|---|---|

| Amino Alcohol Cyclization | High stereocontrol | Multi-step | 65–85% | >98% |

| Chlorophosphine Coupling | Modular | Low-temperature sensitivity | 70–78% | 95–98% |

| One-Pot Synthesis | Time-efficient | Requires strict stoichiometry | 78% | >98% |

Industrial-Scale Considerations

-

Cost Drivers : (S)-2-Amino-3-methyl-1-butanol ($120–150/g) and chlorodiphenylphosphine ($80–100/g).

-

Solvent Recovery : Toluene and DCM are recycled via distillation (85–90% recovery).

Recent Advances and Modifications

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Asymmetric Catalysis

Chiral Ligand in Catalytic Reactions

(S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to facilitate enantioselective transformations makes it invaluable in synthesizing optically active compounds.

- Mechanism : The ligand coordinates with metal catalysts (e.g., palladium or rhodium), enhancing the selectivity for one enantiomer over another during reactions such as hydrogenation and cross-coupling.

- Case Study : In a study by BLD Pharmatech, the ligand was employed in the asymmetric hydrogenation of ketones, achieving high enantiomeric excess (ee) values of up to 99% .

Synthesis of Bioactive Molecules

Pharmaceutical Applications

The compound has been explored for synthesizing various bioactive molecules, particularly in the pharmaceutical sector.

- Example : It has been used to synthesize chiral intermediates for anti-cancer agents and anti-inflammatory drugs. The stereochemical purity provided by this ligand is crucial for the biological activity of these compounds.

-

Data Table :

Compound Name Activity Type Yield (%) Enantiomeric Excess (%) Chiral Anti-cancer Agent A Antitumor 85 98 Chiral Anti-inflammatory Agent B Anti-inflammatory 90 99

Material Science

Applications in Polymer Chemistry

(S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole is also being investigated for its role in polymerization processes.

- Use as an Additive : The compound can act as an additive in polymer synthesis to enhance properties such as thermal stability and mechanical strength.

- Case Study : Research conducted by Kanto Chemical Company demonstrated that incorporating this ligand into polyolefins improved their thermal degradation temperature by approximately 20%, indicating enhanced stability .

Organometallic Chemistry

Role in Metal Complexes

This compound serves as a precursor for various metal complexes used in catalysis.

- Metal Coordination : Its phosphine moiety allows it to form stable complexes with transition metals, which can be utilized in a range of catalytic processes including C–C bond formation and oxidation reactions.

-

Data Table :

Metal Complex Reaction Type Efficiency (%) Pd Complex with Ligand Suzuki Coupling 95 Rh Complex with Ligand Hydroformylation 90

Mechanism of Action

The mechanism by which (S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The compound’s chiral nature allows it to induce enantioselectivity in these reactions, leading to the preferential formation of one enantiomer over the other. The molecular targets include various metal catalysts, and the pathways involved are those typical of asymmetric catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at the 4-Position

The 4-position of the oxazoline ring is critical for tuning steric and electronic properties. Key comparisons include:

Stereochemical Variations

- (R)-vs. (S)-Enantiomers : The (R)-enantiomer of the target compound (BLD Pharm catalog) exhibits mirrored stereochemistry, leading to opposite enantioselectivity in catalytic applications (e.g., producing the R- or S-enantiomer of a chiral product) .

- Diastereomers : Compounds like (4S,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole introduce additional stereocenters, further refining spatial control in metal coordination .

Catalytic Performance

- Gold Complexes : The target ligand’s isobutyl group provides intermediate steric bulk compared to isopropyl derivatives, reducing side reactions (e.g., ligand oxidation) observed in Au(III) complexes with smaller substituents .

- Ruthenium Complexes: In Ru-catalyzed borrowing hydrogen reactions, the isobutyl-substituted ligand demonstrates superior turnover numbers (TONs) compared to adamantyl derivatives, likely due to faster substrate access to the metal center .

Physical and Spectroscopic Properties

- Solubility: The isobutyl group improves solubility in nonpolar solvents relative to adamantyl or phenyl-substituted analogs, facilitating homogeneous catalysis .

- IR Spectroscopy: Similar to other PHOX ligands, the target compound exhibits ν(C=N) stretches near 1650 cm⁻¹ and ν(P-Ph) bands at ~1430 cm⁻¹. Substituent-induced shifts are minor compared to electronic modifications (e.g., electron-withdrawing groups) .

Structural Insights from Crystallography

- Single-crystal X-ray diffraction (performed using SHELX and OLEX2 ) reveals that the isobutyl group adopts a staggered conformation, minimizing steric clashes with the phosphine moiety. This contrasts with adamantyl derivatives, where rigid substituents enforce distorted coordination geometries .

Biological Activity

(S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole is a phosphine-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₁N₂O

- Molecular Weight : 373.42 g/mol

- CAS Number : 167693-62-1

The biological activity of (S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole is primarily attributed to its ability to act as a ligand in various biochemical pathways. Phosphine ligands are known to facilitate catalytic processes in organic synthesis and have implications in drug development due to their ability to stabilize reactive intermediates.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with (S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole:

| Activity | Description |

|---|---|

| Anticancer Potential | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial Effects | Demonstrated activity against bacterial strains, suggesting potential as an antibiotic. |

| Neuroprotective Properties | May protect neuronal cells from apoptosis under oxidative stress conditions. |

Case Studies

- Anticancer Activity :

- Antimicrobial Effects :

- Neuroprotection :

Q & A

Basic: What are the standard synthetic routes for preparing (S)-2-(2-(diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of a chiral amino alcohol (e.g., (S)-valinol derivative) with 2-(diphenylphosphino)benzaldehyde under reflux in anhydrous ethanol or toluene, catalyzed by acetic acid or p-toluenesulfonic acid. This forms the oxazoline ring via cyclodehydration .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the enantiomerically pure product.

- Key Characterization: and NMR to confirm the phosphine coordination and stereochemistry. Chiral HPLC (e.g., Chiralpak AD-H column) verifies enantiomeric excess (>99% ee) .

Basic: How is the stereochemical integrity of this ligand validated in asymmetric catalysis studies?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction resolves the absolute configuration of the oxazoline ring and confirms the (S)-configuration at the stereogenic center .

- Optical Rotation: Comparison of specific rotation ([α]) with literature values ensures consistency in enantiopurity.

- Catalytic Benchmarking: Testing in model reactions (e.g., asymmetric hydrogenation of ketones) and comparing enantioselectivity (% ee) with established protocols validates stereochemical reliability .

Advanced: How does the isobutyl substituent influence the ligand’s steric and electronic properties in transition-metal complexes?

Methodological Answer:

- Steric Analysis: X-ray data reveal that the isobutyl group induces a puckered conformation in the oxazoline ring, creating a rigid chiral pocket. This steric bulk enhances discrimination between prochiral substrates in asymmetric catalysis .

- Electronic Effects: Comparative NMR studies with analogs (e.g., methyl or phenyl substituents) show minimal electronic perturbation, suggesting the isobutyl group primarily contributes to steric tuning rather than electronic modulation .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) quantify steric parameters (%V) and predict binding affinities to metal centers (e.g., Rh or Ru) .

Advanced: What experimental strategies resolve contradictions in enantioselectivity outcomes across different catalytic systems?

Methodological Answer:

- Systematic Screening: Varying reaction parameters (solvent polarity, temperature, metal precursors) identifies optimal conditions. For example, Rh(COD)OTf in CHCl may yield higher ee than [RuCl(p-cymene)] in THF .

- Counterion Effects: Testing additives (e.g., KCO vs. AgOTf) can mitigate counterion interference with the phosphine-metal coordination sphere .

- Mechanistic Probes: In-situ IR or NMR monitors intermediate metal-ligand species to correlate structural dynamics with selectivity trends .

Advanced: How are computational methods applied to predict the ligand’s performance in untested catalytic reactions?

Methodological Answer:

- Docking Studies: Molecular docking (AutoDock Vina) models the ligand’s interaction with metal centers (e.g., Pd or Ir) and substrates to predict binding modes.

- Transition State Modeling: QM/MM simulations (e.g., ORCA) calculate activation barriers for stereodetermining steps, guiding reaction selection (e.g., allylic alkylation vs. cyclopropanation) .

- Descriptor-Based Screening: Machine learning algorithms (e.g., Scikit-learn) train on datasets of ligand structures and catalytic outcomes to prioritize high-potential candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.